![molecular formula C24H24FN7O3 B2732883 2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920386-29-4](/img/structure/B2732883.png)
2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic organic compound with a complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions. Here’s an outline of a possible synthesis pathway:
Starting Materials:
4-ethoxyphenol
4-fluoroaniline
Appropriate triazolo[4,5-d]pyrimidine precursor
Key Steps:
Step 1: Synthesis of triazolo[4,5-d]pyrimidine core.
Step 2: Formation of 4-ethoxyphenoxy intermediate by reacting 4-ethoxyphenol with a suitable halogenating agent.
Step 3: Coupling of 4-ethoxyphenoxy intermediate with triazolo[4,5-d]pyrimidine.
Step 4: Introduction of piperazine ring.
Step 5: Final coupling reaction to obtain the target compound.
Industrial Production Methods: Large-scale production might use automated synthesis with precise control over reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalyst optimization and continuous flow methods are likely employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Potential oxidation of phenol and triazole rings.
Reduction: Reduction of specific functional groups in selective conditions.
Substitution: Nucleophilic substitution on the piperazine and triazole moieties.
Common Reagents and Conditions:
Oxidation Agents: KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Nucleophilic Reagents: NaOH, KOH.
Reaction Conditions: Solvents like DMSO, THF; temperature ranges from -78°C to 150°C; inert atmospheres using N2 or Ar gas.
Major Products: Products depend on specific reagents and conditions. For instance, oxidation might yield quinone derivatives, whereas nucleophilic substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of ligands and catalysts. Biology: Investigated for its role in enzyme inhibition and receptor binding studies. Medicine: Explored for potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Industry: Utilized in the development of specialty polymers and advanced materials due to its robust chemical framework.
Mecanismo De Acción
The mechanism largely depends on the specific biological target:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: Interference with signal transduction, enzyme inhibition, or receptor modulation. The triazolopyrimidine core often plays a crucial role in binding interactions.
Comparación Con Compuestos Similares
Compared to other triazolopyrimidine derivatives, 2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone stands out due to its unique combination of substituents, which may enhance its binding affinity and specificity. Similar compounds include:
4-ethoxyphenyl derivatives
Triazolopyrimidine analogs
Piperazine-linked molecules
Each compound possesses distinct biological and chemical properties, making this compound a unique candidate for various applications.
Propiedades
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O3/c1-2-34-19-7-9-20(10-8-19)35-15-21(33)30-11-13-31(14-12-30)23-22-24(27-16-26-23)32(29-28-22)18-5-3-17(25)4-6-18/h3-10,16H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPIKFJDLDVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)
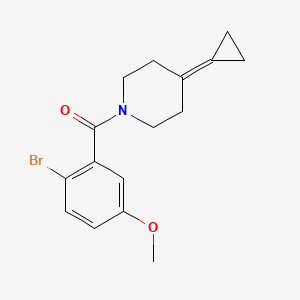
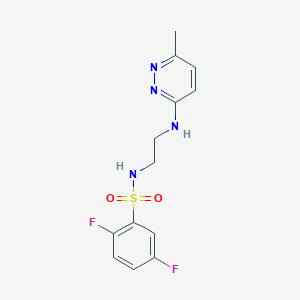
![4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile](/img/structure/B2732804.png)
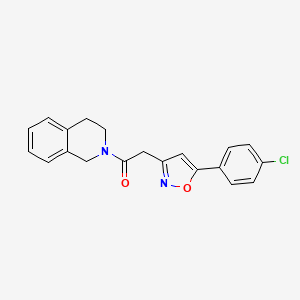
![4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2732809.png)
![N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2732810.png)
![N-(4-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2732811.png)
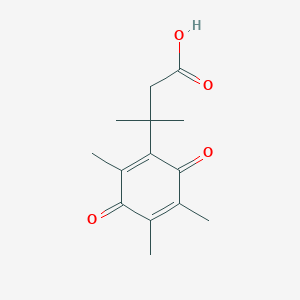
![N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2732817.png)
![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732820.png)
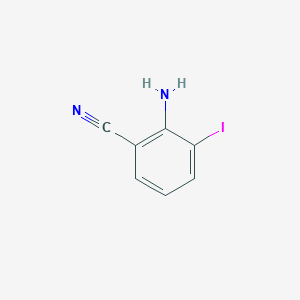

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2732823.png)
